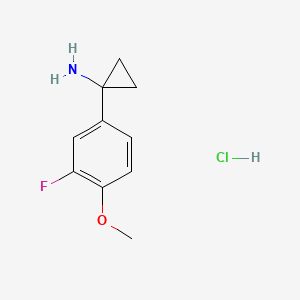
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone
説明
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone is a derivative of anthraquinone, a class of naturally occurring and synthetic organic compounds used in various applications, including dyes, pigments, and pharmaceuticals. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related anthraquinone derivatives, which can be used to infer properties and synthesis strategies for the compound .
Synthesis Analysis
The synthesis of anthraquinone derivatives often involves multi-step reactions, starting from simpler quinones or aromatic compounds. For example, the synthesis of 9,10-dimethoxy-2-methyl-1,4-anthraquinone was achieved from p-benzoquinone through a five-step process, including a radical methylation as a key step . Similarly, derivatives of 1,4-dioxy-9,10-anthraquinone were synthesized and evaluated for antitumor activity, indicating the versatility of anthraquinone scaffolds for functionalization . These studies suggest that the synthesis of this compound would likely involve selective methoxylation and hydroxylation steps tailored to the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of anthraquinone derivatives can significantly influence their physical, chemical, and biological properties. X-ray crystallography has been used to determine the structures of various anthraquinone derivatives, revealing conformations and intermolecular interactions that are crucial for their function . For instance, the neutral molecules of certain derivatives adopt a saddle-like conformation, while their dication species become planar and aromatic . These structural insights are essential for understanding the behavior of this compound at the molecular level.
Chemical Reactions Analysis
Anthraquinone derivatives undergo a variety of chemical reactions, including redox processes, which are central to their electrochemical applications. For example, the electrochemistry of certain derivatives shows multiple redox waves, indicating the formation of various charged species . The reactivity of anthraquinone derivatives can also be influenced by the presence of substituents, as seen in the attempted synthesis of 9,10-dimethyl-2,6-anthraquinone, where water addition products were formed instead of the desired compound . These findings highlight the complex reactivity of anthraquinone derivatives, which would be relevant for the chemical reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of anthraquinone derivatives are closely related to their molecular structure. For instance, the optical and electrochemical properties of anthraquinone imine-based dyes were studied, showing high molar extinction coefficients and multiple redox processes . These properties are important for applications in dye-sensitized solar cells. Similarly, the synthesis of 1,5-dihydroxy-9,10-anthraquinone involved a regiospecific Friedel-Crafts reaction, leading to a compound with potential biological activity . The synthesis and properties of these derivatives provide a foundation for understanding the behavior of this compound in various contexts.
科学的研究の応用
Anticancer and Antifungal Properties
1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone, a type of anthraquinone, has shown promising results in anticancer and antifungal research. For instance, a study involving anthraquinones isolated from the roots of Prismatomeris malayana revealed some of these compounds, including this compound, demonstrated anticancer and antifungal activities (Tuntiwachwuttikul et al., 2008).
Mosquitocidal Activity
Research has also found applications of anthraquinones in biopesticide development. A study identified 1,3-dimethoxy-8-hydroxy-9,10-anthraquinone as lethal to Culex pipiens pallens larvae, suggesting its potential as a biopesticide for mosquito control (Ahn et al., 2013).
Applications in Dye-Sensitized Solar Cells
Anthraquinones, including derivatives like this compound, have been studied for their potential in dye-sensitized solar cells. Their electrochemical properties make them suitable candidates for such applications, offering opportunities in renewable energy technology (Prinzisky et al., 2016).
Antimicrobial Activity
Anthraquinones have demonstrated antimicrobial activity, with research identifying compounds like this compound exhibiting strong inhibitory activities against MRSA and other microbial strains (Wang et al., 2018).
Electromaterials for Molecular Electronics
The properties of anthraquinones have been harnessed in the field of molecular electronics. New derivatives of 9,10-anthraquinone, like this compound, have been synthesized and studied for their potential in electronic applications, showing promising results as redox-active switches (Seidel et al., 2013).
将来の方向性
Anthraquinones, including 1,3-Dimethoxy-2-hydroxy-9,10-anthraquinone, have potential in various therapeutic applications and could be used as core chemical templates to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising agents for various applications .
作用機序
Target of Action
Anthraquinones, a class of compounds to which this molecule belongs, are known to interact with various cellular targets, including dna and critical enzymes of bacterial metabolism .
Mode of Action
They can bind to DNA through intercalation, disrupt bacterial cell membranes, inhibit critical enzymes of bacterial metabolism, disturb cytokinesis, and alter DNA conformation .
Biochemical Pathways
Anthraquinones are known to induce lipid peroxidation via free radical chain reaction, consequently inducing oxidative stress on cells .
Pharmacokinetics
Anthraquinones and their derivatives have been extensively investigated for their in-silico drug-likeness and pharmacokinetics properties .
Result of Action
Anthraquinones are known to have significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects .
Action Environment
It is known that the absorption maximum of anthraquinones shifts to the bathochromic region when the solute environment changes from non-polar to polar solvents .
特性
IUPAC Name |
2-hydroxy-1,3-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-7-10-12(16(21-2)15(11)19)14(18)9-6-4-3-5-8(9)13(10)17/h3-7,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZBZBYGDTROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



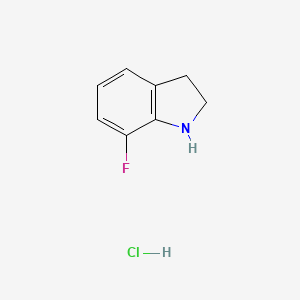
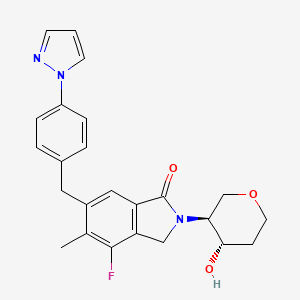

![Methyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3028307.png)
![2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine](/img/structure/B3028309.png)
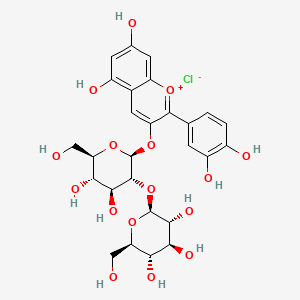
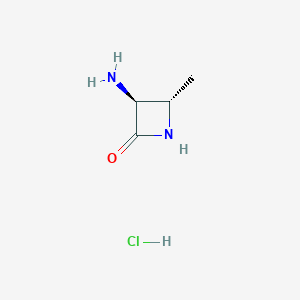
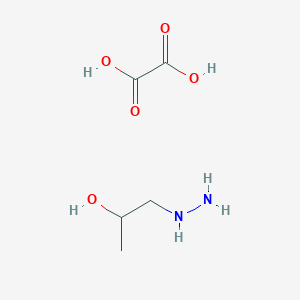
![3-(3-Methoxy-4-nitrophenyl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B3028314.png)
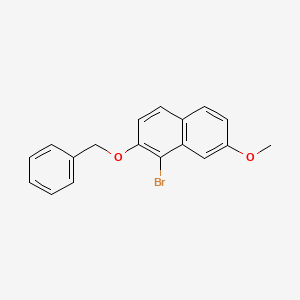
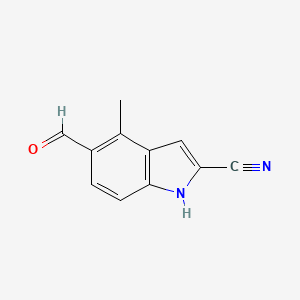
![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)
![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)
